molecular formula C6H10N4O2 B12084987 4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid

4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid

Cat. No.: B12084987
M. Wt: 170.17 g/mol
InChI Key: QCZYMOQFYDUEBN-UHFFFAOYSA-N
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Description

4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid is an organic compound characterized by the presence of a triazole ring and an amino group attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride. The process can be carried out under microwave irradiation to enhance reaction efficiency. The reaction conditions often include the use of aliphatic amines, which facilitate the nucleophilic opening of the succinimide ring, followed by the recyclization of the triazole ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and reactant concentrations to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The amino group enhances its reactivity, allowing it to participate in a range of chemical reactions.

Comparison with Similar Compounds

  • 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide
  • 5-Amino-1H-1,2,4-triazole-3-acetic acid

Comparison: Compared to similar compounds, 4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid is unique due to its longer carbon chain, which can influence its solubility and reactivity. This structural difference can result in distinct biological and chemical properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

4-(3-amino-1H-1,2,4-triazol-5-yl)butanoic acid

InChI

InChI=1S/C6H10N4O2/c7-6-8-4(9-10-6)2-1-3-5(11)12/h1-3H2,(H,11,12)(H3,7,8,9,10)

InChI Key

QCZYMOQFYDUEBN-UHFFFAOYSA-N

Canonical SMILES

C(CC1=NC(=NN1)N)CC(=O)O

Origin of Product

United States

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